5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Overview
Description
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is an organic compound that contains a maleimide group and a terminal carboxylic acid. This compound is known for its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . The maleimide group can react with thiol groups to form covalent bonds, making it a valuable reagent in various biochemical applications .
Mechanism of Action
Target of Action
5-Maleimidovaleric acid, also known as 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin which is attached to an antibody .
Mode of Action
The compound acts as a cleavable linker in the formation of ADCs . It connects the antibody to the ADC cytotoxin . The cleavable nature of the linker allows for the release of the cytotoxin once the ADC has bound to its target.
Biochemical Pathways
The exact biochemical pathways affected by 5-Maleimidovaleric acid are dependent on the specific cytotoxin used in the ADC. The cleavable linker is then broken down, releasing the cytotoxin within the cell and leading to cell death .
Result of Action
The primary result of the action of 5-Maleimidovaleric acid is the delivery of a cytotoxic drug to a specific target cell, leading to cell death . By acting as a cleavable linker, it allows for the selective release of the cytotoxin within the target cell, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid typically involves the reaction of maleic anhydride with an appropriate amine. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can yield a maleimide derivative . The reaction conditions often include the use of solvents like DMF and temperatures around 25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form covalent bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of an activated double bond.
Polymerization: The maleimide group allows for facile polymerization and copolymerization with various unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
EDC or HATU: For forming stable amide bonds with primary amine groups.
Thiol-containing compounds: For forming covalent bonds with the maleimide group.
Major Products Formed
The major products formed from these reactions include:
Amide bonds: When reacting with primary amine groups.
Thiol-maleimide adducts: When reacting with thiol groups.
Scientific Research Applications
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid has a wide range of scientific research applications, including:
Bioconjugation: The compound is used to link biomolecules through its maleimide group, which reacts with thiol groups.
Drug Delivery: It is used in the preparation of liposomes and nanoparticles for drug delivery systems.
Chemical Probes: The compound is used in the synthesis of glycan probes and other biochemical tools.
Antimicrobial and Antitumor Research: Derivatives of maleimides have shown potential in antimicrobial and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
6-Maleimidohexanoic acid: Similar in structure but with a longer carbon chain.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure with a shorter carbon chain.
Uniqueness
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid, which allows for versatile applications in bioconjugation, drug delivery, and chemical synthesis .
Properties
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVAAFHNDGTZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632236 | |
Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57078-99-6 | |
Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57078-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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